N-Octadecyl-4-stilbazole Bromide chemical properties
N-Octadecyl-4-stilbazole Bromide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Octadecyl-4-stilbazole Bromide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Octadecyl-4-stilbazole Bromide, a versatile amphiphilic molecule at the forefront of materials science and biophysical research. We will delve into its core chemical properties, synthesis, and characterization, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: The Dual-Personality Molecule
N-Octadecyl-4-stilbazole Bromide (OSB) is a cationic amphiphilic dye characterized by a unique molecular architecture. It consists of a hydrophilic pyridinium headgroup, which incorporates a π-conjugated stilbazole chromophore, and a long, hydrophobic octadecyl (C18) alkyl chain.[1] This duality imparts a fascinating range of properties, making it a powerful tool for various applications.
The long hydrocarbon tail allows for its spontaneous integration into lipid bilayers and self-assembly at interfaces, while the stilbazole headgroup confers remarkable fluorescence and nonlinear optical (NLO) properties.[1] Consequently, OSB is extensively utilized as a fluorescent probe to investigate the dynamics of biological membranes and as a building block for advanced optoelectronic materials.[1]
Molecular Structure Diagram
Caption: Molecular structure of N-Octadecyl-4-stilbazole Bromide.
Core Physicochemical Properties
The fundamental properties of OSB are summarized below. This data is critical for designing experiments, preparing solutions of known concentration, and interpreting results.
| Property | Value | Source |
| CAS Number | 126115-86-4 | [1] |
| Molecular Formula | C₃₁H₄₈BrN | [1] |
| Molecular Weight | 514.64 g/mol | [1] |
| Appearance | Typically a solid | - |
| Solubility | Soluble in organic solvents like chloroform, methanol | Inferred |
| Storage | Room temperature | [1] |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of OSB is typically achieved through a two-step process involving quaternization followed by a Knoevenagel condensation. This approach is analogous to the synthesis of other well-known stilbazolium dyes like DAST.[2]
Synthesis Workflow
Caption: Workflow for the synthesis and purification of OSB.
Step-by-Step Synthesis Protocol
Part A: Synthesis of N-Octadecyl-4-methylpyridinium bromide
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-picoline (1 equivalent) in anhydrous acetonitrile.
-
Rationale: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction without interfering. Anhydrous conditions prevent side reactions.
-
-
Addition of Alkyl Halide: Add 1-bromooctadecane (1 equivalent) to the solution.[3]
-
Rationale: The long alkyl chain is introduced via this reagent. A 1:1 molar ratio is used to maximize the yield of the mono-alkylated product.
-
-
Reaction: Heat the mixture to reflux for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heat provides the necessary activation energy for the quaternization of the pyridine nitrogen.
-
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the white solid by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials. Dry the product under vacuum.
Part B: Synthesis of N-Octadecyl-4-stilbazole Bromide
-
Reactant Preparation: In a new round-bottom flask, dissolve the N-Octadecyl-4-methylpyridinium bromide from Part A (1 equivalent) in absolute ethanol. Add benzaldehyde (1.1 equivalents).
-
Rationale: Ethanol is a good solvent for both the salt and benzaldehyde. A slight excess of benzaldehyde ensures the complete consumption of the more valuable pyridinium intermediate.
-
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops).
-
Rationale: Piperidine acts as a base to deprotonate the methyl group of the pyridinium salt, forming a reactive ylide intermediate which then attacks the benzaldehyde carbonyl in a Knoevenagel-type condensation.
-
-
Reaction: Reflux the mixture for 12-24 hours. The solution will typically turn a deep red or orange color, indicating the formation of the conjugated stilbazole chromophore.
-
Purification (Self-Validation):
-
Cool the reaction mixture and collect the crude product by filtration.
-
The key to obtaining high-purity OSB is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/acetone mixture.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator. Pure crystals of N-Octadecyl-4-stilbazole Bromide will form.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Validation: The purity should be confirmed by measuring the melting point and through spectroscopic analysis (¹H NMR, FTIR). A sharp melting point indicates high purity.
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Spectroscopic and Electrochemical Properties
The extended π-conjugated system of the stilbazole headgroup is responsible for the molecule's unique optical and electronic properties.
UV-Visible Absorption and Fluorescence
OSB exhibits strong absorption in the UV-visible region, corresponding to a π-π* electronic transition within the stilbazole chromophore. Upon excitation, it displays fluorescence, the characteristics of which (wavelength, intensity, and lifetime) are highly sensitive to the local environment's polarity and viscosity.[1] This solvatochromism is the basis for its use as a membrane probe.
| Spectroscopic Parameter | Typical Wavelength Range | Rationale |
| Absorption Maximum (λ_abs_) | 350 - 450 nm | Governed by the π-conjugated system of the stilbazole moiety. |
| Emission Maximum (λ_em_) | 450 - 550 nm | Corresponds to fluorescence from the excited state; sensitive to solvent polarity.[4] |
Protocol: Spectroscopic Characterization
-
Solution Preparation: Prepare a dilute solution of OSB (e.g., 1-10 µM) in a solvent of interest (e.g., methanol, chloroform).
-
UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm. The solvent is used as a blank reference.
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs_). Record the emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 400 to 700 nm).
Electrochemical Behavior
The electrochemical properties of OSB can be investigated using techniques like cyclic voltammetry (CV).[5] CV provides information on the oxidation and reduction potentials, which can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][6] These parameters are crucial for designing and understanding the performance of optoelectronic devices. Stilbazolium dyes are known to have an electron-poor "acceptor" moiety and an electron-rich "donor" moiety, facilitating intramolecular charge transfer.[7]
Langmuir-Blodgett (LB) Film Formation
The amphiphilic nature of OSB makes it an ideal candidate for forming highly ordered monomolecular layers (monolayers) at the air-water interface, which can be subsequently transferred to a solid substrate using the Langmuir-Blodgett (LB) technique.[8]
Mechanism of Monolayer Formation
When a solution of OSB in a volatile, water-immiscible solvent (like chloroform) is spread on a water surface, the solvent evaporates. The OSB molecules orient themselves spontaneously: the hydrophilic stilbazole headgroups immerse in the water subphase, while the hydrophobic octadecyl tails point towards the air. Compressing these molecules with barriers creates a condensed, quasi-two-dimensional film.
Diagram of LB Film Deposition
Caption: Schematic of the Langmuir-Blodgett film deposition process.
Protocol: LB Film Deposition
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Trough Preparation: Clean a Langmuir-Blodgett trough thoroughly. Fill it with ultrapure water as the subphase.
-
Spreading: Prepare a dilute solution of OSB in chloroform (e.g., 1 mg/mL). Using a microsyringe, carefully deposit droplets of this solution onto the water surface. Allow ~15-20 minutes for the solvent to evaporate completely.
-
Isotherm Measurement: Compress the monolayer at a slow, constant rate (e.g., 10 mm/min) while measuring the surface pressure with a Wilhelmy plate. This generates a pressure-area isotherm, which reveals the different phases of the monolayer.
-
Deposition:
-
Identify the desired deposition pressure from the isotherm (typically in the condensed phase, e.g., 12 mN/m).[8]
-
Clean a solid substrate (e.g., silicon wafer, quartz slide) thoroughly.
-
Immerse the substrate into the subphase before compressing the film to the target pressure.[8]
-
Withdraw the substrate vertically at a slow, controlled speed (e.g., 2-5 mm/min). The monolayer will transfer onto the substrate.
-
Validation: The quality and uniformity of the deposited film can be assessed using techniques like Atomic Force Microscopy (AFM) or Brewster Angle Microscopy (BAM).
-
Key Applications
Fluorescent Membrane Probe
The primary application of OSB is in biophysics. When incorporated into a lipid membrane, the fluorescence emission of the stilbazole headgroup is sensitive to changes in local hydration and lipid packing.[1] This allows researchers to monitor:
-
Membrane Fluidity: Changes in fluorescence anisotropy can be correlated with the rotational mobility of the probe, which reflects the fluidity of the lipid environment.[1]
-
Phase Transitions: The probe's fluorescence properties often change distinctly during lipid phase transitions (e.g., from a gel to a liquid-crystalline phase).[1]
-
Membrane Potential: As a charged molecule, its partitioning and orientation within the membrane can be sensitive to transmembrane electrical potentials.
Nonlinear Optical (NLO) Materials
Stilbazolium salts are a class of materials renowned for their large second-order NLO coefficients.[9][10] The intramolecular charge-transfer character of the D-π-A (Donor-π bridge-Acceptor) structure of the stilbazole chromophore is responsible for this property. By assembling OSB into non-centrosymmetric structures using the LB technique, it is possible to fabricate thin films with significant electro-optic activity, making them promising for applications in optical signal processing and terahertz (THz) wave generation.[11][12]
Conclusion
N-Octadecyl-4-stilbazole Bromide is a powerful and versatile chemical tool. Its amphiphilic nature, combined with its robust fluorescence and potential NLO properties, provides a rich platform for both fundamental research and applied technology. The experimental protocols outlined in this guide, grounded in established chemical principles, offer a reliable framework for synthesizing, purifying, and characterizing this molecule, enabling researchers to harness its full potential in membrane science, sensor development, and optoelectronics.
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